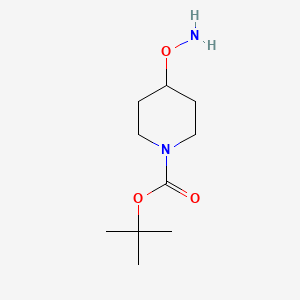

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate

Beschreibung

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate (CAS: 867034-25-1) is a piperidine derivative featuring a Boc (tert-butoxycarbonyl) protecting group and a unique aminooxy (-O-NH₂) substituent at the 4-position of the piperidine ring. This compound is characterized by its molecular formula C₁₁H₂₀N₂O₃ and a molecular weight of 244.29 g/mol (calculated). The aminooxy group confers distinct reactivity, enabling applications in conjugation chemistry, such as oxime ligation, and serving as a precursor for bioactive molecules. Its high purity (96%) and well-documented synthesis routes make it a valuable intermediate in medicinal chemistry and drug discovery .

Eigenschaften

IUPAC Name |

tert-butyl 4-aminooxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-8(15-11)5-7-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTOYSDJBBDOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646808 | |

| Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867034-25-1 | |

| Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method 1: Synthesis via Boc Protection and Bromination

This method involves the synthesis of 1-boc-4-aminopiperidine followed by bromination to yield the desired product.

Step 1: Synthesis of 1-boc-4-aminopiperidine

- Reactants: 4-piperidinecarboxamide, distilled water, triethylamine, di-tert-butyl dicarbonate.

- Conditions: Stirring at room temperature for 8-10 hours.

- Yield: Approximately 72-75 g of 1-boc-4-piperidyl urea.

- Purification: Crystallization from acetone.

Step 2: Bromination

Method 2: Direct Amination

This method employs direct amination techniques to synthesize this compound from piperidine derivatives.

- Reactants : Tert-butyl piperidine derivatives and hydroxylamine hydrochloride.

- Conditions : Reaction in ethanol with Raney nickel catalyst under hydrogen atmosphere.

- Yield : High yields reported up to 98% after purification via chromatography.

Method 3: One-Pot Synthesis

A more efficient approach involves a one-pot synthesis that combines multiple steps into a single reaction.

- Reactants : Tert-butyl piperidine derivatives, aryl azides, and copper(I) iodide as a catalyst.

- Conditions : Conducted in DMF at low temperatures (0 °C).

- Yield : Isolated yields of >90% with high purity.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Synthesis via Boc Protection and Bromination | 4-piperidinecarboxamide, di-tert-butyl dicarbonate | Room temperature; reflux | ~72 |

| Direct Amination | Tert-butyl piperidine, hydroxylamine HCl | Ethanol; hydrogen atmosphere | ~98 |

| One-Pot Synthesis | Tert-butyl piperidine derivatives, aryl azides | DMF; low temperature | >90 |

Recent studies emphasize the efficiency and selectivity of these methods. The choice of reagents such as triethylamine and the use of catalysts like copper(I) iodide have been shown to significantly affect the yield and purity of the final product. Additionally, the one-pot synthesis method has gained popularity due to its simplicity and reduced need for extensive purification processes compared to traditional multi-step syntheses.

The preparation methods for this compound vary significantly in terms of complexity and yield. The choice of method depends on available resources, desired purity levels, and specific application requirements. Future research may focus on optimizing these processes further to enhance yields while minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution reactions: The aminooxy group can participate in nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(aminooxy)piperidine-1-carboxylate involves its ability to act as a nucleophile due to the presence of the aminooxy group. This allows it to participate in various chemical reactions, forming covalent bonds with electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b)

- Substituent : 4-Bromobenzyloxy (-O-CH₂-C₆H₄-Br).

- Features: The bromine atom enhances electrophilic reactivity, making it useful in cross-coupling reactions. Its bulkiness may reduce solubility compared to the aminooxy analog .

tert-butyl 4-(phenylamino)piperidine-1-carboxylate

- Substituent: Phenylamino (-NH-C₆H₅).

- Features: The aniline group facilitates hydrogen bonding but lacks the oxygen atom present in the aminooxy group, reducing polarity .

tert-butyl 4-(benzyloxy)piperidine-1-carboxylate

- Substituent : Benzyloxy (-O-CH₂-C₆H₅).

- Features: Similar steric bulk to 2b but without bromine. The ether linkage provides stability but limits nucleophilicity compared to aminooxy .

tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate

- Substituent: 2-Aminoethoxy (-O-CH₂-CH₂-NH₂).

Aminooxy Derivative

Bromobenzyloxy Derivative (2b)

Phosphonate Analogs

- Example: tert-butyl 4-(2-(diphenoxyphosphoryl)ethyl)piperidine-1-carboxylate (). Synthesized via Kabachnik–Fields reaction, involving a three-component coupling of aldehydes, amines, and phosphites. Low yield (16%) indicates challenges in phosphonate introduction .

CDK9 Inhibitor Precursors

- describes coupling tert-butyl piperidine derivatives with thiazole carbamates using EDC/HOBt, achieving moderate yields (49–97%) .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility | Key Functional Groups |

|---|---|---|---|---|

| Tert-butyl 4-(aminooxy)piperidine-1-carboxylate | 244.29 | 1.2 | Low | Boc, aminooxy (-O-NH₂) |

| tert-butyl 4-(benzyloxy)piperidine-1-carboxylate | 291.38 | 3.5 | Very low | Boc, benzyloxy |

| tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate | ~230 | 0.8 | Moderate | Boc, ethoxy-amine |

| tert-butyl 4-(phenylamino)piperidine-1-carboxylate | 276.34 | 2.9 | Low | Boc, aniline |

- Aminooxy Derivative: Lower LogP than benzyloxy analogs suggests improved polarity, beneficial for aqueous reactions.

Antiprotozoal Activity

- tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate derivatives () showed moderate to high activity against protozoa, though less potent than metronidazole. The aminooxy analog’s activity is unreported but may leverage H-bonding for target engagement .

Enzyme Inhibition

- tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate () targets CYP3A4, a cytochrome P450 enzyme. The dioxane-dione moiety is critical for binding, a feature absent in aminooxy derivatives .

Antiviral Potential

- Aminooxy’s nucleophilicity could enable covalent binding to viral proteases .

Biologische Aktivität

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate (TBAPC) is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an aminooxy group attached to a piperidine ring. This structural feature is crucial for its interaction with biological targets.

The biological activity of TBAPC is primarily attributed to its ability to modulate various biochemical pathways. The aminooxy group can participate in the formation of covalent bonds with carbonyl-containing molecules, which may influence enzyme function and cellular signaling pathways. This mechanism is particularly relevant in the context of drug design, where such interactions can lead to increased specificity and efficacy against target proteins.

Enzyme Inhibition

TBAPC has been studied for its potential as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit enzymes involved in metabolic pathways, such as proteases and kinases. The inhibitory effects are often assessed using assays that measure enzyme activity in vitro.

Anticancer Properties

Recent studies have explored the anticancer potential of TBAPC. For instance, compounds containing aminooxy groups have shown promise in inducing apoptosis in cancer cells. The mechanism involves the disruption of mitochondrial function and activation of caspases, leading to programmed cell death. In vitro studies demonstrated that TBAPC could reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Neuroprotective Effects

Emerging evidence suggests that TBAPC may exhibit neuroprotective properties. Compounds with similar piperidine structures have been implicated in protecting neuronal cells from oxidative stress and apoptosis. The neuroprotective effects are hypothesized to be mediated through the modulation of signaling pathways associated with inflammation and cell survival.

Research Findings

A summary of key research findings related to TBAPC is presented below:

| Study | Findings |

|---|---|

| In vitro enzyme inhibition | TBAPC demonstrated significant inhibition of specific kinases involved in cancer progression. |

| Anticancer activity | Reduced viability in cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 10-20 µM. |

| Neuroprotection | Exhibited protective effects against oxidative stress-induced neuronal death in cultured neurons. |

Case Studies

- Anticancer Activity : A study conducted on MCF-7 breast cancer cells indicated that TBAPC treatment led to a dose-dependent decrease in cell proliferation, with significant apoptosis observed at higher concentrations (20 µM). The study utilized flow cytometry to quantify apoptotic cells, confirming the compound's potential as an anticancer agent.

- Neuroprotection : In a model of oxidative stress using SH-SY5Y neuroblastoma cells, TBAPC was shown to significantly reduce cell death induced by hydrogen peroxide exposure. The protective effect was linked to decreased levels of reactive oxygen species (ROS) and enhanced expression of antioxidant enzymes.

Q & A

Q. What are the recommended handling and storage protocols for Tert-butyl 4-(aminooxy)piperidine-1-carboxylate to ensure safety and stability?

- Methodological Answer : Handling requires full personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, as the compound may cause skin/eye irritation. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form. Store in a cool, dry place (<25°C) under inert gas (e.g., nitrogen) to prevent degradation. Avoid contact with strong acids, bases, or oxidizing agents, which may trigger hazardous reactions .

Q. How can researchers validate the purity of this compound after synthesis?

- Methodological Answer : Use high-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC-TOF) to confirm molecular weight (theoretical: ~243.3 g/mol) and detect impurities. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV can identify volatile byproducts. For structural validation, employ Fourier-transform infrared spectroscopy (FTIR-ATR) to confirm functional groups (e.g., tert-butyl, aminooxy) .

Q. What are the immediate first-aid measures in case of accidental exposure?

- Methodological Answer :

- Skin contact : Remove contaminated clothing, wash with soap/water for 15 minutes, and seek medical attention if irritation persists.

- Eye exposure : Flush eyes with water for 10–15 minutes using an eyewash station; remove contact lenses if present.

- Inhalation : Move to fresh air and monitor for respiratory distress.

- Ingestion : Do not induce vomiting; rinse mouth with water and consult a poison control center .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

- Methodological Answer : Systematically test reaction parameters:

- Temperature : Conduct trials between 0°C and 60°C to identify optimal exothermic control.

- Catalysts : Screen palladium or copper catalysts for coupling reactions.

- Solvents : Compare polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction efficiency.

Monitor progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents (e.g., Boc-protected intermediates) to minimize side products .

Q. What strategies address contradictory data on the compound’s stability in aqueous vs. anhydrous environments?

- Methodological Answer : Perform accelerated stability studies:

- Hydrolytic stability : Incubate the compound in buffers (pH 3–9) at 40°C for 14 days, analyzing degradation via LC-MS.

- Oxidative stability : Expose to hydrogen peroxide (3%) and monitor byproducts.

Use nuclear magnetic resonance (NMR) to track structural changes, particularly at the aminooxy and tert-butyl groups, which are susceptible to hydrolysis/oxidation .

Q. How should researchers mitigate risks when toxicity and ecotoxicity data are unavailable?

- Methodological Answer : Apply the precautionary principle:

- In vitro assays : Use cell viability assays (e.g., MTT) on human hepatocytes to estimate acute toxicity.

- Environmental modeling : Predict bioaccumulation (logP) and soil mobility using QSAR (Quantitative Structure-Activity Relationship) tools.

- Containment : Handle in fume hoods with HEPA filters and avoid aqueous discharge until ecotoxicological profiles are established .

Q. What analytical techniques resolve ambiguities in the compound’s stereochemistry or regioselectivity during functionalization?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

- X-ray crystallography : Resolve crystal structures to confirm regioselectivity in derivatives.

- Dynamic NMR : Monitor temperature-dependent conformational changes to infer stereochemical preferences .

Q. How can conflicting reports on the compound’s reactivity with nucleophiles be reconciled?

- Methodological Answer : Design competition experiments:

- Expose the compound to competing nucleophiles (e.g., amines vs. thiols) under controlled conditions.

- Analyze reaction outcomes using tandem mass spectrometry (MS/MS) to identify adducts.

Computational modeling (DFT) can predict electrophilic sites on the piperidine ring to guide mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.